1,6-Diethyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-diethylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTVAZESJQZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Historical and Contemporary Approaches to Indole-2-carboxylic Acid Synthesis
The construction of the indole-2-carboxylic acid framework can be achieved through a variety of synthetic routes, ranging from classical named reactions to modern catalytic methods.
Classical Named Reactions in Indole-2-carboxylic Acid Synthesis
Several venerable named reactions have been instrumental in the synthesis of indole-2-carboxylic acids and their ester precursors.
Fischer Indole (B1671886) Synthesis : This is arguably the most well-known and widely used method for indole synthesis. thermofisher.comwikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org Specifically for indole-2-carboxylic acids, the reaction utilizes an arylhydrazone of pyruvic acid. For instance, the treatment of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride was reported by E. Fischer and F. Jourdan in 1883 to produce 1-methylindole-2-carboxylic acid. thermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a scu-yongqingroup.comscu-yongqingroup.com-sigmatropic rearrangement (aza-Cope rearrangement) followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids, such as polyphosphoric acid, zinc chloride, and p-toluenesulfonic acid, can catalyze the reaction. wikipedia.orggoogle.com The process can be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com
Hemetsberger–Knittel Indole Synthesis : This method provides a direct route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com The required α-azidocinnamate esters are typically prepared via an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net The subsequent thermolysis, often carried out in a high-boiling solvent like xylene, is believed to proceed through a nitrene intermediate, leading to the formation of the indole-2-carboxylate (B1230498) with yields often exceeding 70%. wikipedia.orgresearchgate.net Despite its efficiency, the synthesis and stability of the azido (B1232118) starting materials can present challenges. wikipedia.orgexpertsmind.com
Japp–Klingemann Condensation : This reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikiwand.com The resulting hydrazone can then be cyclized under acidic conditions, via the Fischer indole synthesis, to yield an indole. wikiwand.comyoutube.com This two-step sequence is a powerful method for preparing substituted indole-2-carboxylic acids. For example, the Japp–Klingemann condensation followed by a Fischer indole ring closure has been utilized to prepare ethyl-4,6-dichloro-1H-indole-2-carboxylate from 3,5-dichloroaniline. nih.gov The reaction mechanism involves the initial formation of an azo compound, which then undergoes hydrolysis and decarboxylation to afford the final hydrazone product. wikiwand.com
| Reaction Name | Starting Materials | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | Substituted phenylhydrazine, Pyruvic acid/ester | Phenylhydrazone | Indole-2-carboxylic acid/ester | thermofisher.comwikipedia.org |
| Hemetsberger–Knittel Synthesis | Aryl aldehyde, α-Azidoacetate | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester | wikipedia.orgsynarchive.comresearchgate.net |
| Japp–Klingemann Condensation | β-Keto-acid/ester, Aryl diazonium salt | Hydrazone | Hydrazone (precursor for Fischer synthesis) | wikiwand.comnih.gov |
Modern Catalytic Strategies for Indole Formation and Functionalization
Recent years have seen the emergence of powerful catalytic methods that offer milder conditions and broader functional group tolerance for indole synthesis.
Photoredox Catalysis : Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions, enabling novel transformations. scu-yongqingroup.comacs.org This strategy has been applied to the synthesis and functionalization of indoles. For example, the direct cyanomethylation of indoles at the C2 or C3 position can be achieved by generating a cyanomethyl radical from bromoacetonitrile (B46782) using a photocatalyst and blue LEDs. nih.gov While many photoredox methods focus on C3 functionalization, the generation of radicals that can participate in cyclization reactions to form the indole ring itself is an active area of research. scu-yongqingroup.comacs.org Gold catalysis combined with photoredox principles has been used to generate carbon-centered radicals from unactivated bromoalkanes, which can then cyclize onto the indole core. acs.org
Electrochemical Methods : Electrosynthesis represents a green and sustainable alternative to traditional methods, using traceless electrons as redox agents and often avoiding harsh stoichiometric oxidants or reductants. researchgate.net Electrochemical strategies have been developed for the construction of the indole nucleus from various precursors. rsc.org These methods include the annulation of anilines with alkynes, the cyclization of 2-vinylanilines, and the reductive cyclization of o-nitrostyrenes. rsc.orgnih.gov These techniques can provide access to highly functionalized indoles under mild, external oxidant-free conditions. rsc.orgacs.org
Chemo- and Regioselective Synthesis of Substituted Indole-2-carboxylic Acids
Achieving specific substitution patterns on the indole ring is crucial for tuning the properties of the final molecule. The classical methods often provide inherent regioselectivity based on their mechanisms. For instance, the Fischer synthesis with pyruvic acid derivatives specifically yields indole-2-carboxylic acids. thermofisher.com
Modern methods offer new avenues for controlling selectivity.
Directed Lithiation : The lateral lithiation of N-Boc protected toluidines, followed by quenching with an electrophile like diethyl oxalate, provides a rapid and efficient route to substituted indole-2-carboxylic acid esters. This method is compatible with a wide range of substituents on the benzene (B151609) ring. tandfonline.com
Catalytic Control : Copper-catalyzed cascade processes have been developed for the synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. These reactions proceed under mild conditions and show good regioselectivity. rsc.org
Electrochemical Tuning : In electrochemical synthesis, the substitution pattern can sometimes be controlled by tuning the reaction parameters. For example, a divergent approach to substituted indoles from 2-styrylaniline precursors was achieved by regulating the acidity of the amide proton through the choice of N-protecting groups, leading to distinct control over C3 substitution. nih.gov
Functionalization and Derivatization of the Indole-2-carboxylic Acid Core
Once the indole-2-carboxylic acid scaffold is formed, it can be further modified at several positions to generate a diverse library of compounds.
Modifications at the Indole Nitrogen (N1) Position
The N-H of the indole ring can be readily functionalized.
N-Alkylation : The alkylation of the indole nitrogen is a common transformation. Classical conditions involve the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org While effective, these conditions can have limitations regarding substrate scope and reagent toxicity. rsc.org One-pot procedures combining Fischer indolization with subsequent N-alkylation have been developed to streamline the synthesis of 1,2,3-trisubstituted indoles. rsc.org
N-Acylation and N-Arylation : The indole nitrogen can also be acylated. Direct acylation can be achieved by reacting the indole with a carboxylic acid in the presence of boric acid. clockss.org Copper-catalyzed methods have been developed for the N-arylation of indole-2-carboxylic acids, which involves a decarboxylative coupling with aryl halides. organic-chemistry.org
Transformations at the Carboxylic Acid (C2) Position
The carboxylic acid group at the C2 position is a versatile handle for further derivatization.
Esterification : The carboxylic acid can be converted to its corresponding ester through standard acid-catalyzed esterification procedures, for example, by reacting with an alcohol in the presence of a catalytic amount of sulfuric or hydrochloric acid. orgsyn.orgnih.gov
Hydrazide Formation : A particularly useful transformation is the conversion of the C2-ester to an indole-2-carboxylic acid hydrazide. This is typically achieved by reacting the ethyl or methyl ester with hydrazine (B178648) hydrate. researchgate.netresearchgate.net The resulting hydrazide is a valuable intermediate that can be further reacted with aldehydes and ketones to form hydrazones. researchgate.netdocumentsdelivered.com These hydrazones can then be used in cyclization reactions to construct new heterocyclic rings fused to the indole core. researchgate.net For instance, indole-2-carboxylic acid benzylidene-hydrazides have been identified as a class of potent apoptosis inducers. nih.gov
| Position | Transformation | Reagents | Product Type | Reference |
|---|---|---|---|---|
| N1 | N-Alkylation | NaH, Alkyl halide | N-Alkyl indole | rsc.org |
| N1 | N-Acylation | Carboxylic acid, Boric acid | N-Acyl indole | clockss.org |
| C2 | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Indole-2-carboxylic ester | orgsyn.orgnih.gov |
| C2 | Hydrazide Formation | Hydrazine hydrate | Indole-2-carboxylic acid hydrazide | researchgate.netresearchgate.net |
| C2 | Hydrazone Formation | Indole-2-carboxylic acid hydrazide, Aldehyde/Ketone | Indole-2-carboxylic acid hydrazone | researchgate.netdocumentsdelivered.com |
Electrophilic and Nucleophilic Functionalizations on the Indole Ring System (C3, C4, C5, C6, C7)
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reactivity of the different positions on the indole ring is influenced by the substituents present. For 1,6-diethyl-1H-indole-2-carboxylic acid, the ethyl group at the 1-position and the carboxylic acid at the 2-position, along with the ethyl group at the 6-position, modulate the electron density and steric accessibility of the various carbons.
The C3 position of the indole ring is generally the most nucleophilic and therefore the most reactive towards electrophiles. However, in the case of this compound, this position is already substituted. Functionalization at the other positions (C4, C5, C6, and C7) of the benzene portion of the indole ring is also of significant interest for modifying the properties of the molecule.
Electrophilic Functionalization
Electrophilic substitution reactions on the indole ring are common. The presence of the electron-donating ethyl group at the 6-position is expected to activate the benzene ring, particularly at the C5 and C7 positions, towards electrophilic attack.
| Position | Reaction Type | Reagents/Conditions | Expected Outcome |
| C3 | Acylation | Friedel-Crafts conditions (e.g., Acyl chloride, Lewis acid) | While the C3 position is typically reactive, substitution at this position in indole-2-carboxylates can be achieved. For instance, acylation using Friedel-Crafts conditions has been shown to yield 3-acyl derivatives clockss.org. |
| C4 | Olefination | Pd-catalyzed C-H/C-H activation | Direct olefination at the C4 position of tryptophan derivatives has been achieved using a directing group approach nih.gov. A similar strategy could potentially be applied to this compound. |
| C5 | Nitration | Vilsmeier–Haack reaction followed by reduction and other transformations | In a study on 5-nitroindole-2-carboxylic acid, the C3 position was first formylated, and subsequent reactions were carried out. This suggests a pathway for introducing functionalities at C5, which can then be further modified nih.gov. |
| C6 | Amination | Buchwald–Hartwig reaction | The C6 position, if bearing a halogen, can be a site for palladium-catalyzed cross-coupling reactions. For example, 6-bromoindole-2-carboxylic acid has been used as a precursor for introducing various amines at the C6 position via the Buchwald–Hartwig reaction nih.gov. |
| C7 | Arylation | Ruthenium-catalyzed C-H activation | Direct arylation at the C7 position of indole carboxylic acids has been demonstrated using a ruthenium catalyst, leading to the formation of C7-aryl derivatives nih.gov. |
Nucleophilic Functionalization
Direct nucleophilic substitution on the unsubstituted indole ring is generally difficult due to its electron-rich nature. However, the introduction of electron-withdrawing groups or the use of transition metal catalysis can facilitate nucleophilic attack.
| Position | Reaction Type | Reagents/Conditions | Expected Outcome |
| C3 | Michael Addition | α,β-Unsaturated carbonyl compounds | The nucleophilic character of the C3 position allows it to participate in Michael addition reactions, though this is more relevant for indoles unsubstituted at C3. |
| C4, C5, C6, C7 | Nucleophilic Aromatic Substitution (SNAr) | Strong electron-withdrawing group present on the ring | For nucleophilic substitution to occur on the benzene portion of the indole ring, the presence of a strong electron-withdrawing group (e.g., a nitro group) is typically required to activate the ring towards nucleophilic attack. |
Derivatization Strategies for Analytical Method Development and Research Probes
The development of sensitive and specific analytical methods often relies on the derivatization of the target analyte. For this compound, the carboxylic acid group is the primary handle for chemical modification to enhance its detectability or to create research probes.
The primary goals of derivatization for analytical purposes include:
Improving chromatographic behavior, particularly in reversed-phase liquid chromatography (LC).
Introducing a chromophore or fluorophore for UV-Vis or fluorescence detection.
Enhancing ionization efficiency for mass spectrometry (MS) nih.gov.
Derivatization of the Carboxylic Acid Group
The most common derivatization strategy for carboxylic acids is amidation nih.gov. This involves reacting the carboxylic acid with an amine in the presence of a coupling agent.
| Derivatization Reagent Type | Purpose | Example Reagents |
| UV-Absorbing Amines | To introduce a chromophore for UV detection. | p-Nitroaniline, 2,4-dinitroaniline |
| Fluorescent Amines | To introduce a fluorophore for highly sensitive fluorescence detection. | Dansyl cadaverine, 4-aminofluorescein |
| MS-Active Amines | To improve ionization efficiency and provide a specific mass tag for mass spectrometry. | Amines with a readily ionizable group (e.g., a tertiary amine) |
| Chiral Amines | For the separation of enantiomers in chiral chromatography. | (R)- or (S)-1-phenylethylamine |
Development of Research Probes
Derivatization of this compound can also be employed to generate research probes for studying biological systems. This can involve the attachment of various functional moieties:
Biotinylation: The introduction of a biotin (B1667282) tag via an amide linkage allows for affinity-based purification and detection using streptavidin conjugates.
Fluorescent Labeling: Attaching a fluorescent dye can enable the visualization of the molecule's localization and interactions within cells or tissues.
Photoaffinity Labeling: The incorporation of a photoreactive group (e.g., an azido or benzophenone (B1666685) group) allows for the covalent cross-linking of the molecule to its biological targets upon photoirradiation, facilitating target identification.
The choice of derivatization strategy will depend on the specific analytical challenge or biological question being addressed. The reactivity of the carboxylic acid group provides a versatile platform for the synthesis of a wide range of derivatives of this compound for these purposes.
Mechanistic Investigations of Reactivity and Reaction Pathways
Elucidation of Reaction Mechanisms for Indole-2-carboxylic Acid Transformations
The transformation of indole-2-carboxylic acids can proceed through several mechanistic pathways, largely dictated by the reagents, catalysts, and reaction conditions.
A key transformation is decarboxylative cross-coupling . For instance, the copper-catalyzed N-arylation of indole-2-carboxylic acids with aryl halides provides an efficient route to N-aryl indoles. organic-chemistry.org The proposed mechanism for this reaction involves the initial formation of a copper carboxylate intermediate. This is followed by decarboxylation, anion exchange with the aryl halide, oxidative addition of the aryl halide to the copper center, and finally, reductive elimination to yield the N-aryl indole (B1671886) product and regenerate the copper catalyst. organic-chemistry.org This method is noted for its good functional group tolerance, though steric hindrance from ortho-substituted aryl halides can reduce reaction yields. organic-chemistry.org
Another significant transformation is the addition to alkynes . The catalytic addition of indole-2-carboxylic acid to terminal alkynes like 1-hexyne (B1330390) can yield different products depending on the catalyst used. With a Ruthenium(IV) catalyst, the reaction primarily produces the expected enol ester via a Markovnikov addition of the carboxylic acid to the alkyne. mdpi.com However, when a gold(I) catalyst is employed, the reaction can proceed further, involving the addition of both the carboxylic acid (-CO2H) and the indole N-H group to two separate alkyne molecules, forming a more complex enol ester. mdpi.comresearchgate.net
Multicomponent reactions, such as the Ugi four-component reaction, also feature indole-2-carboxylic acid as a key building block. In one example, indole-2-carboxylic acid, an aniline (B41778), an aldehyde, and an isocyanide react to form an intermediate that undergoes a subsequent palladium-catalyzed C(sp²)-H functionalization. rug.nl The proposed mechanism for the cyclization step involves nucleophilic addition and a 1,2-acyl migration to form the final polyheterocyclic product. rug.nl
Oxidative Chemistry and Redox Behavior of Indole-2-carboxylic Acid Derivatives
The oxidative chemistry of indole-2-carboxylic acid derivatives is complex and has been investigated using electrochemical methods. The electrochemical oxidation of indole-2-carboxylic acid in a neutral aqueous solution at a pyrolytic graphite (B72142) electrode has been studied in detail. researchgate.net The process is pH-dependent and involves the generation of a UV-absorbing intermediate. researchgate.net The decay of this intermediate follows pseudo-first-order kinetics. researchgate.net The final products of this electrooxidation have been identified as various dioxindoles (2,4-, 2,6-, and 2,7-dioxindoles) and dimers linked through carbon-oxygen-carbon (C-O-C) and carbon-carbon (C-C) bonds. researchgate.net
The redox behavior of various indole derivatives has been explored using different types of electrodes, including glassy carbon and boron-doped diamond. researchgate.net The nature of substituents on the indole ring can significantly influence the redox properties. researchgate.net For example, in the case of certain 6-acetamido-indole-2-carboxylic acid derivatives, oxidation can lead to the formation of a para-benzoquinone derivative, which has shown potent biological activity. sci-hub.senih.gov The generation of free radicals during redox processes can induce oxidative damage to biological macromolecules. researchgate.net
Catalytic Reaction Pathways Involving Indole-2-carboxylic Acids
Catalysis plays a pivotal role in the functionalization of indole-2-carboxylic acids, enabling a wide range of transformations with high efficiency and selectivity. nih.gov
Copper-catalyzed reactions are prominent, particularly for decarboxylative N-arylation, which uses a simple Cu₂O catalyst to form N-aryl indoles from indole-2-carboxylic acids and aryl halides. organic-chemistry.org Ligand-free copper-catalyzed cascade processes have also been developed to synthesize indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.org
Ruthenium and Gold catalysts are effective for the addition of indole-2-carboxylic acid to alkynes. mdpi.comresearchgate.net Depending on the choice of metal and ligands, either a mono-addition product (enol ester) or a di-addition product (involving both the carboxylic acid and N-H groups) can be selectively formed. mdpi.comresearchgate.net
Palladium catalysis is utilized in various transformations. A notable example is the Pd(OAc)₂-catalyzed dual C(sp²)-H functionalization that follows a Ugi multicomponent reaction to assemble complex indolo[3,2-c]quinolinones. rug.nl Palladium on carbon (Pd/C) is also used for the catalytic hydrogenation of the indole ring to produce indolines. clockss.orgresearchgate.net
Cobalt-based catalytic systems have been developed for the reductive C-H alkylation of indoles using carboxylic acids as the alkylating agents and H₂ as the reductant. nih.gov A system comprising Co(acac)₃, a triphos ligand, and Al(OTf)₃ as a co-catalyst can effectively perform the C3-alkylation of various indole derivatives. nih.gov
Interactive Data Table: Catalytic Transformations of Indole-2-Carboxylic Acid Derivatives
| Catalyst System | Transformation | Reactants | Product Type | Ref |
| Cu₂O / K₃PO₄ | Decarboxylative N-Arylation | Indole-2-carboxylic acid, Aryl halide | N-Aryl Indole | organic-chemistry.org |
| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Addition to Alkyne | Indole-2-carboxylic acid, 1-Hexyne | Enol Ester (Mono-addition) | mdpi.com |
| [AuCl(PPh₃)]/AgPF₆ | Addition to Alkyne | Indole-2-carboxylic acid, 1-Hexyne | Enol Ester (Di-addition) | mdpi.comresearchgate.net |
| Pd(OAc)₂ | Dual C(sp²)-H Functionalization | Ugi Adduct from Indole-2-carboxylic acid | Indolo[3,2-c]quinolinone | rug.nl |
| Co(acac)₃ / Triphos / Al(OTf)₃ | Reductive C-H Alkylation | Indole derivative, Carboxylic acid, H₂ | C3-Alkylated Indole | nih.gov |
| 10% Pd/C | Catalytic Hydrogenation | N-Boc-indole derivative | N-Boc-indoline derivative | clockss.org |
Intermediate Identification and Kinetic Analysis of Reaction Processes
The identification of transient intermediates is fundamental to elucidating reaction mechanisms. In the copper-catalyzed N-arylation of indole-2-carboxylic acids, the formation of a copper carboxylate is a key mechanistic step preceding decarboxylation. organic-chemistry.org In the ruthenium- and gold-catalyzed additions to alkynes, enol esters are the primary isolated products, which themselves are stable intermediates. mdpi.comresearchgate.net
In the synthesis of indolo[3,2-c]quinolinones via a Ugi reaction followed by palladium-catalyzed cyclization, the proposed mechanism involves several intermediates, including a species formed after a 1,2-acyl migration, which then undergoes oxidative aromatization. rug.nl During the N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes, diastereomeric NHC-bound acylazolium intermediates are proposed to form, with one being favored to undergo intramolecular acylation. rsc.org
Kinetic analysis provides quantitative insight into reaction rates and pathways. In the electrochemical oxidation of indole-2-carboxylic acid, the decay of a UV-absorbing intermediate was monitored spectrophotometrically and found to follow pseudo-first-order kinetics . researchgate.net Dynamic kinetic resolution (DKR) processes are also subject to kinetic analysis. For a reaction to proceed via DKR, the rate of racemization of the starting material must be faster than the rate of the enantioselective reaction. The detection of a racemic starting material after partial conversion is evidence for a DKR process. rsc.org
Stereochemical Considerations in Indole-2-carboxylic Acid Synthesis and Reactions
Stereochemistry is a critical aspect of the synthesis and reactivity of indole-2-carboxylic acid derivatives, particularly when creating chiral molecules for biological applications.
The catalytic hydrogenation of N-acyl-3-substituted indole-2-carboxylates can lead to the formation of either cis- or trans-indoline diastereomers. clockss.org The stereochemical outcome can be controlled by the reaction conditions. Furthermore, the cis-isomers can be converted to the more stable trans-isomers through a process of C-2 epimerization in a basic medium. clockss.org This diastereoselective preparation, combined with optical resolution, provides a versatile method for accessing stereochemically pure 3-substituted indoline-2-carboxylates. clockss.org The synthesis of specific enantiomers, such as (S)-indoline-2-carboxylic acid, can be achieved through the resolution of racemic mixtures or from the chiral pool. researchgate.net
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single, enantioenriched product. An N-heterocyclic carbene (NHC)-Lewis acid cooperative catalysis has been reported for the enantioselective synthesis of tetracyclic indole-fused ε-lactones. rsc.org This process involves the DKR of an in-situ generated racemic γ,γ-disubstituted indole 2-carboxaldehyde. The chirality of the NHC catalyst directs the reaction, allowing for the preferential reaction of one enantiomer of the intermediate while the other enantiomer is rapidly racemized. rsc.org
Computational and Theoretical Studies in Indole 2 Carboxylic Acid Research
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic architecture of 1,6-diethyl-1H-indole-2-carboxylic acid. These calculations provide a wealth of information about the molecule's geometry, stability, and electronic properties.
Density Functional Theory (DFT) studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of this compound. These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, the planarity of the indole (B1671886) ring and the orientation of the ethyl and carboxylic acid substituents would be accurately determined.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the carboxylic acid group and the fused ring system.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and represent typical values for similar indole derivatives based on computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a dynamic picture of its behavior in different environments, such as in a solvent or interacting with a biological target.
For this compound, MD simulations can reveal the flexibility of the ethyl groups at the 1 and 6 positions and the rotational freedom of the carboxylic acid group at the 2 position. By simulating the molecule in a solvent like water or dimethyl sulfoxide (B87167) (DMSO), it is possible to study how the solvent molecules arrange themselves around the solute and how they influence its conformation.
Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers. It is well-established that carboxylic acids can form stable cyclic dimers through hydrogen bonding. mdpi.com MD simulations can be used to investigate the stability of such dimers for this compound and to explore other potential intermolecular association patterns.
Prediction of Reactivity, Selectivity, and Spectroscopic Parameters through Computational Modeling
Computational modeling can predict various aspects of the chemical reactivity and spectroscopic properties of this compound.
Reactivity and Selectivity: The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO energies and the distribution of electrostatic potential, can be used to predict the molecule's reactivity towards electrophiles and nucleophiles. For instance, the sites most susceptible to electrophilic attack can be identified by locating the regions of highest negative electrostatic potential, which are likely to be on the indole ring. Conversely, the sites for nucleophilic attack can be predicted from the regions of positive potential, such as the carbonyl carbon of the carboxylic acid group.
Spectroscopic Parameters: Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For example, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. mdpi.com These calculations can aid in the assignment of the experimentally observed spectral bands to specific vibrational modes of the molecule. Similarly, the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be computed, providing a powerful tool for structure elucidation. nih.gov The electronic absorption spectra (UV-Vis) can also be simulated to understand the electronic transitions occurring within the molecule.
Theoretical Validation of Experimental Spectroscopic Data
A key application of computational chemistry is the validation and interpretation of experimental spectroscopic data. mdpi.com By comparing the computationally predicted spectra with the experimentally measured ones, a more confident assignment of the spectral features can be achieved.
For this compound, the calculated IR and Raman spectra can be used to assign the characteristic vibrational modes, such as the N-H stretch, the C=O stretch of the carboxylic acid, and the various C-H bending and stretching modes of the indole ring and the ethyl substituents. Any discrepancies between the calculated and experimental spectra can often be resolved by considering factors such as intermolecular hydrogen bonding or solvent effects in the computational model.
Similarly, the calculated ¹H and ¹³C NMR chemical shifts can be correlated with the experimental values to confirm the chemical structure and the assignment of the resonances to specific atoms in the molecule. nih.gov This is particularly useful for complex molecules where the experimental spectra may be crowded or difficult to interpret.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | 3050 | Stretching of the hydroxyl group in the carboxylic acid, often broadened due to hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | ~1680 | 1700 | Stretching of the carbonyl group in the carboxylic acid. |
| N-H Stretch (Indole) | ~3400 | 3450 | Stretching of the N-H bond in the indole ring. |
| C-H Stretch (Aromatic) | ~3100 | 3120 | Stretching of the C-H bonds on the indole ring. |
| C-H Stretch (Aliphatic) | ~2970, 2880 | 2980, 2890 | Asymmetric and symmetric stretching of the C-H bonds in the ethyl groups. |
Note: The values in this table are hypothetical and represent typical values for indole-2-carboxylic acid derivatives based on experimental and computational studies. mdpi.commdpi.com
Potential Energy Surface (PES) Scan Studies for Stable Conformers
Potential Energy Surface (PES) scans are computational experiments used to explore the conformational space of a molecule by systematically changing one or more of its geometric parameters, such as a dihedral angle, and calculating the energy at each step. researchgate.netresearchgate.net This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (e.g., hydrogen bonding, crystal packing)
A key feature of interest would be the intermolecular interactions that dictate the crystal packing. In related structures, such as indole-2-carboxylic acid and its derivatives, molecules are often organized into complex networks through hydrogen bonds. semanticscholar.orgnih.gov Typically, the carboxylic acid group forms strong hydrogen bonds, often leading to the formation of centrosymmetric dimers where the O-H of one molecule interacts with the C=O of a neighboring molecule. nih.gov Furthermore, the N-H group of the indole (B1671886) ring is a hydrogen bond donor, capable of interacting with the carboxylic oxygen or other acceptor atoms, creating extended chains or sheets in the crystal lattice. semanticscholar.orgnih.gov The presence of the two ethyl groups at the 1 and 6 positions would influence the crystal packing through steric effects and weak C-H···O or C-H···π interactions, potentially leading to a unique packing motif compared to less substituted indoles.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis (e.g., ESI-HRMS, GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) would be the ideal technique to confirm the elemental composition. It would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to definitively confirm the chemical formula C₁₃H₁₅NO₂. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) , likely after esterification of the carboxylic acid to increase volatility, could also be used. The mass spectrum would show a molecular ion peak, and the fragmentation pattern would offer structural clues. A characteristic fragmentation for indole-2-carboxylic acids is the loss of CO₂ (44 Da) or the entire carboxylic acid group (-COOH, 45 Da) from the molecular ion. nih.gov Subsequent fragmentation of the ethyl groups would also be expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies of Electronic Transitions and Excited States
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.
Electronic Absorption Properties
The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the π-system of the aromatic ring. Indole itself typically shows two main absorption bands. The introduction of substituents alters the energy of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). For 1,6-Diethyl-1H-indole-2-carboxylic acid, the spectrum would be influenced by the electron-donating ethyl groups and the electron-withdrawing carboxylic acid group, which is conjugated with the indole π-system. The spectrum would likely show strong absorptions in the ultraviolet region, and a detailed analysis would reveal the specific π→π* transitions characteristic of the substituted indole chromophore. Studies on related indole derivatives show that intramolecular charge transfer can be a significant factor in their photophysical properties. uni.lu
Excited State Dynamics and Photochemistry
Studies on indole-2-carboxylic acid reveal a complex interplay of excited states that are highly sensitive to environmental factors such as solvent polarity and pH. nih.govrsc.orgresearchgate.net The deactivation of the excited state of indole derivatives can occur through several pathways, including fluorescence emission, intersystem crossing to the triplet state, and non-radiative internal conversion. The presence of substituents on the indole ring, such as the ethyl groups and the carboxylic acid moiety in this compound, is known to influence the energy levels of the excited states and the rates of these deactivation processes.
Time-resolved fluorescence spectroscopy is a powerful technique used to probe the dynamics of excited states. Such studies on indole-2-carboxylic acid in aqueous solutions have shown that the fluorescence decay is multi-exponential, indicating the presence of more than one emitting species or deactivation pathway. nih.govrsc.orgresearchgate.net For instance, in aqueous media, indole-2-carboxylic acid can exist in both a neutral (ICA-N) and an anionic (ICA-A) form, each exhibiting distinct excited-state lifetimes. researchgate.net These lifetimes are a direct measure of how long the molecule remains in the excited state before returning to the ground state.
The investigation of indole-2-carboxylic acid in aqueous buffers of varying pH has provided specific fluorescence lifetimes. researchgate.net These findings are crucial for understanding the fundamental photochemistry of this class of compounds. The data suggests that deprotonation of the carboxylic acid group significantly alters the excited state dynamics.
| Compound | Form | Excitation Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Indole-2-carboxylic acid | Neutral (ICA-N) | 295 | 1.18, 4.05 | - |
| Indole-2-carboxylic acid | Anionic (ICA-A) | 295 | 1.55, 4.54 | - |
| 2-Cyanoindole | - | 299 | 2.60 (in ethyl acetate) | - |
| 2-Cyanoindole | - | - | <40 ps (in water) | - |
The photochemistry of indole derivatives can also involve reactions from the excited state, leading to the formation of new chemical species. For instance, the photolysis of indoline-2-thione, a related sulfur-containing indole derivative, results in desulfurization to form indole, with the quantum yield of the reaction being pH-dependent. researchgate.net This highlights the potential for photo-induced chemical transformations in this family of compounds. The specific photochemical pathways for this compound would likely be influenced by the presence of the ethyl groups, which can affect the electron density distribution in the indole ring and potentially participate in photochemical reactions.
Exploration of Molecular Interactions and Structure Activity Relationships Sar in Research
Design Principles for Modulating Molecular Recognition in Research Systems
The study of molecular recognition is fundamental to understanding how a molecule like 1,6-Diethyl-1H-indole-2-carboxylic acid interacts with biological systems. The core principles revolve around non-covalent interactions between a ligand (the guest) and a receptor (the host). For molecules containing a carboxylic acid group, such as the subject of this article, hydrogen bonding is a primary driver of recognition. ijacskros.com Synthetic receptors are often designed with specific shapes and functionalities to form strong complexes with carboxylic acids through multiple, well-aligned hydrogen bonds. ijacskros.com
Structure-Activity Relationship Studies in Enzyme Inhibition Research (e.g., IDO1/TDO pathways)
The indole-2-carboxylic acid scaffold has been extensively investigated for its potential to inhibit key enzymes in metabolic pathways, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.govsci-hub.se These enzymes are crucial in the kynurenine (B1673888) pathway of tryptophan metabolism and are considered important targets for cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. nih.govsci-hub.senih.gov
Research into derivatives of the indole-2-carboxylic acid core has provided valuable structure-activity relationship (SAR) insights. For instance, a study on various derivatives found that introducing an acetamido group at the C6 position resulted in potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range. nih.gov This highlights the sensitivity of the inhibitory activity to the nature of the substituent at the C6 position, where this compound possesses an ethyl group. One of the most potent compounds identified in this series, compound 9o-1 , demonstrated an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Molecular docking studies suggest these compounds fit within the binding pockets of both IDO1 and TDO, guiding further structural optimization. nih.govsci-hub.se
Table 1: Inhibitory Activities of Selected Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 9o-1 (a 6-acetamido derivative) | IDO1 | 1.17 | nih.gov |
| TDO | 1.55 | nih.gov | |
| 9p-O (a para-benzoquinone derivative) | IDO1 | Double-digit nM | nih.gov |
| TDO | Double-digit nM | nih.gov |
These findings underscore the importance of the indole-2-carboxylic acid scaffold as a starting point for designing potent enzyme inhibitors and demonstrate that modifications at the C6 position are critical for achieving high efficacy.
Allosteric Modulation and Receptor Binding Mechanism Investigations (e.g., Cannabinoid CB1 Receptor)
The indole-2-carboxylic acid scaffold is a cornerstone in the development of allosteric modulators, particularly for the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) abundant in the central nervous system. nih.govnih.govrealmofcaring.org While the carboxylic acid itself is a key intermediate, its conversion to an indole-2-carboxamide is crucial for this activity. researchgate.net These amide derivatives can bind to an allosteric site on the CB1 receptor, distinct from the primary (orthosteric) site, and modulate the binding and signaling of endogenous or synthetic agonists. nih.govrealmofcaring.org
A prototypical example is the compound ORG27569 , a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative. nih.govacs.org SAR studies on this class of molecules have revealed several key principles:
C3 Position : A linear alkyl group at the C3 position is preferred. Replacing the ethyl group in ORG27569 with an n-pentyl group led to a significant enhancement in positive cooperativity for agonist binding. acs.org
C5 Position : An electron-withdrawing group, such as chlorine, at the C5 position is beneficial for activity. acs.org
Amide Moiety : The length of the linker and the nature of the substituent on the phenethyl amide portion significantly impact both binding affinity (K₈) and the degree of cooperativity (α). acs.org
Interestingly, these compounds often exhibit "biased signaling." For example, they can act as positive allosteric modulators by enhancing agonist binding, while simultaneously behaving as negative modulators by antagonizing agonist-induced G-protein coupling. nih.govacs.org However, they can also independently activate other downstream pathways, such as ERK phosphorylation. nih.govresearchgate.net This complex pharmacology offers a sophisticated way to fine-tune the activity of the CB1 receptor. nih.gov
Table 2: Allosteric Parameters of Selected Indole-2-Carboxamide Modulators at the CB1 Receptor
| Compound | C3-Substituent | C5-Substituent | K₈ (nM) | Cooperativity (α) | Source |
|---|---|---|---|---|---|
| ORG27569 (1) | Ethyl | Chloro | 129.2 | 6.9 | acs.org |
| Compound 2 | n-Pentyl | Chloro | 205.1 | 17.6 | acs.org |
| Compound 12d | Propyl | Chloro | 259.3 | 24.5 | acs.org |
| Compound 12f | Hexyl | Chloro | 89.1 | 14.7 | acs.org |
Indole-2-carboxylic Acid Scaffold Exploration for Novel Chemical Probe Development
The versatility of the indole-2-carboxylic acid scaffold makes it an excellent starting point for the development of novel chemical probes to investigate biological systems. nih.govnih.govmdpi.com These probes are essential tools for identifying and characterizing new therapeutic targets.
A compelling example is the creation of photoactivatable ligands for the CB1 receptor. nih.gov By taking the core structure of active indole-2-carboxamide allosteric modulators, researchers have incorporated photoactivatable groups like benzophenones and phenyl azides. nih.gov These probes bind to the receptor and, upon exposure to UV light, form a covalent bond with it. This allows for photo-affinity labeling, a powerful technique used to map the precise location of the allosteric binding site on the receptor. nih.gov
Furthermore, the indole-2-carboxylic acid scaffold has been identified as a promising template for developing inhibitors of entirely different targets, such as HIV-1 integrase. nih.govmdpi.com Through virtual screening and subsequent chemical optimization, derivatives were developed that could effectively inhibit this critical viral enzyme, demonstrating the broad utility of the scaffold in drug discovery and chemical probe development. nih.govmdpi.com
Molecular Docking Studies for Ligand-Target Binding Mode Prediction
Computational methods, particularly molecular docking, are indispensable in modern drug discovery and are frequently applied to compounds based on the indole-2-carboxylic acid scaffold. nih.govsci-hub.senih.govmdpi.com These techniques predict how a ligand might bind to the three-dimensional structure of its protein target, providing insights that guide the rational design of more potent and selective molecules.
In the development of IDO1/TDO inhibitors, molecular docking and molecular dynamics simulations were used to predict the binding modes of indole-2-carboxylic acid derivatives within the enzyme active sites. nih.govsci-hub.se These models helped explain the observed SAR and provided a roadmap for future optimization. nih.gov
Similarly, in the discovery of HIV-1 integrase inhibitors, docking was used not only for initial virtual screening but also to understand the key interactions at the molecular level. nih.govmdpi.com Docking studies revealed that the indole (B1671886) core and the C2 carboxyl group of the scaffold were perfectly positioned to chelate the two essential magnesium ions within the enzyme's active site. nih.govmdpi.com This binding mode analysis explained why introducing a long branch at the C3 position improved interactions with a nearby hydrophobic cavity, leading to a marked increase in inhibitory effect. nih.govmdpi.com These computational insights are crucial for transforming a simple scaffold into a highly optimized lead compound.
Emerging Research Perspectives and Future Directions
Integration of Artificial Intelligence and Machine Learning in Indole-2-carboxylic Acid Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel indole-2-carboxylic acid derivatives. mdpi.comcncb.ac.cnscilit.com These computational tools offer the potential to dramatically accelerate research by analyzing vast datasets to predict the properties and activities of new compounds. mdpi.com
Key Applications of AI/ML:
Virtual Screening: AI algorithms can screen massive virtual libraries of indole-2-carboxylic acid derivatives to identify candidates with high potential for specific biological activities, such as antiviral or anticancer properties. nih.govmdpi.com
De Novo Design: Generative AI models can design entirely new indole-2-carboxylic acid structures, like 1,6-Diethyl-1H-indole-2-carboxylic acid, tailored to have desired characteristics for therapeutic or material science applications.
Property Prediction: Machine learning models can accurately predict the physicochemical properties, bioactivity, and potential toxicity of new derivatives, reducing the need for extensive and time-consuming laboratory experiments.
Synthesis Planning: AI can assist in devising the most efficient and sustainable synthetic routes for complex indole-2-carboxylic acid analogues.
The integration of AI and ML is anticipated to create a more streamlined and efficient research and development pipeline, leading to the faster discovery of innovative molecules.
Sustainable Synthesis and Green Chemistry Innovations for Indole-2-carboxylic Acid Derivatives
There is a growing emphasis in the chemical industry on developing environmentally friendly synthetic methods. beilstein-journals.orgtandfonline.comresearchgate.netresearchgate.nettandfonline.com Research into the synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use less hazardous substances. tandfonline.comresearchgate.netresearchgate.net
Innovations in Green Synthesis:
| Green Chemistry Approach | Description | Potential Benefits for Indole (B1671886) Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. tandfonline.comresearchgate.nettandfonline.com | Faster production, lower energy use, and potentially cleaner reaction profiles. |
| Use of Greener Solvents | Replaces traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. beilstein-journals.orgresearchgate.net | Reduced environmental impact and improved safety for researchers. |
| Nanocatalysis | Employs catalysts at the nanoscale, which can offer higher efficiency, selectivity, and recyclability compared to conventional catalysts. beilstein-journals.orgresearchgate.net | Increased reaction efficiency and the ability to reuse expensive catalysts. |
| Solvent-Free Reactions | Conducts reactions without a solvent, often by grinding or melting reactants together, which significantly reduces waste. beilstein-journals.orgresearchgate.net | Elimination of solvent waste and simplification of product purification. |
These sustainable approaches are not only beneficial for the environment but also offer economic advantages through increased efficiency and reduced waste disposal costs.
Development of Indole-2-carboxylic Acid Analogues as Research Tools in Chemical Biology and Material Science
The versatile structure of the indole-2-carboxylic acid scaffold makes it an excellent starting point for creating specialized molecular tools for a wide range of scientific applications.
Applications in Chemical Biology:
Derivatives of indole-2-carboxylic acid are being developed as probes and modulators of biological processes. For instance, analogues can be designed to inhibit specific enzymes, such as HIV-1 integrase or indoleamine 2,3-dioxygenase 1 (IDO1), making them valuable tools for studying disease pathways. nih.govmdpi.comrsc.orgrsc.org The specific substitution pattern of compounds like this compound can be fine-tuned to achieve high potency and selectivity for biological targets.
Applications in Material Science:
The unique electronic and photophysical properties of the indole ring system are being harnessed in the development of novel organic materials. smolecule.com Analogues of this compound could be explored for their potential use in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sensors: As fluorescent probes for the detection of specific ions or molecules.
Functional Polymers: As monomers for the creation of polymers with tailored optical or electronic properties.
The ability to modify the indole core with different functional groups, as seen in this compound, allows for precise control over the properties of the resulting materials.
Interdisciplinary Research Opportunities and Collaborative Frameworks
The full potential of this compound and its derivatives can only be realized through collaboration across multiple scientific disciplines. The complex nature of modern chemical research necessitates a team-based approach.
Key Areas for Collaboration:
Chemistry and Biology: Synthetic chemists can design and create new indole derivatives, while biologists and pharmacologists can evaluate their activity in cellular and animal models.
Computational and Experimental Science: Computational chemists using AI and ML can predict promising candidate molecules, which can then be synthesized and tested by experimental chemists, creating a feedback loop that accelerates discovery.
Academia and Industry: Collaborations between academic research institutions and pharmaceutical or materials science companies can help to translate basic scientific discoveries into real-world applications.
Such interdisciplinary frameworks are essential for tackling complex scientific challenges and for driving the innovation of new technologies based on the indole-2-carboxylic acid scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,6-Diethyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A common approach for synthesizing indole-2-carboxylic acid derivatives involves refluxing precursors (e.g., substituted indoles) with sodium acetate in acetic acid, followed by crystallization . For 1,6-diethyl substitution, alkylation of the indole nitrogen (1-position) and electrophilic substitution at the 6-position may require controlled temperature (80–120°C) and catalysts like palladium or copper for regioselectivity. Optimization should focus on reaction time, solvent polarity, and protecting group strategies to minimize byproducts.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., DMF/acetic acid mixtures) is typical for indole derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR can confirm substituent positions (e.g., ethyl groups at 1- and 6-positions) and carboxylate proton shifts .
- IR : Carboxylic acid C=O stretching (~1700 cm) and indole N-H (~3400 cm) vibrations validate functional groups.
Q. What are the key stability considerations for storing and handling this compound in experimental settings?
- Stability : While specific data for this compound is unavailable, indole derivatives generally degrade under prolonged light exposure or high humidity. Store in inert atmospheres (argon) at –20°C .
- Reactivity : Avoid strong oxidizers and acidic/basic conditions that may decarboxylate the 2-carboxylic acid group. No hazardous decomposition products are reported for analogous compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model) simulate reactivity in aqueous or organic media .
- Applications : Predict regioselectivity in further functionalization (e.g., Suzuki coupling at the 5-position) or binding affinity in biological targets .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in the structural analysis of this compound?
- Case Study : If computational models suggest a planar indole ring but X-ray data shows puckering, re-evaluate basis sets (e.g., include dispersion corrections) or consider crystal packing effects. Validate with solid-state NMR or temperature-dependent XRD .
- Data Integration : Cross-reference spectroscopic data (e.g., H NMR coupling constants) with DFT-optimized geometries to identify conformational discrepancies .
Q. How do structural modifications at the 1- and 6-positions influence the biological activity of indole-2-carboxylic acid derivatives?
- Structure-Activity Relationship (SAR) :
- 1-Position : Ethyl groups enhance lipophilicity, potentially improving membrane permeability in cellular assays .
- 6-Position : Electron-donating substituents (e.g., ethyl) may stabilize resonance structures, affecting binding to enzymes like cyclooxygenase or kinases .
- Experimental Design : Compare IC values of 1,6-diethyl derivatives against unsubstituted analogs in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to map interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
